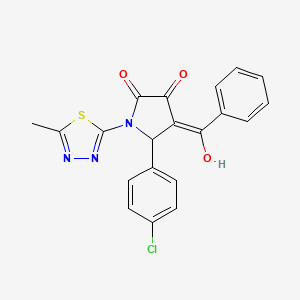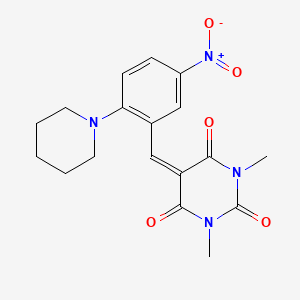
2,2'-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a triazine ring substituted with a chlorine atom and linked to two tetrahydroisoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Substitution Reaction: The chlorine atom on the triazine ring is substituted with tetrahydroisoquinoline units. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis of Cyanuric Chloride: Cyanuric chloride is produced industrially by the trimerization of cyanogen chloride.
Large-Scale Substitution Reactions: The substitution reactions would be scaled up using industrial reactors, ensuring proper mixing and temperature control to achieve high yields.
化学反応の分析
Types of Reactions
2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The tetrahydroisoquinoline units can undergo oxidation to form isoquinoline derivatives or reduction to form more saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The triazine ring is a common motif in many drugs, and modifications to this structure can lead to compounds with various biological activities.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
類似化合物との比較
Similar Compounds
Cyanuric Chloride: A precursor to many triazine derivatives.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms.
2-Chloro-4,6-diamino-1,3,5-triazine: A triazine compound with amino groups instead of tetrahydroisoquinoline units.
Uniqueness
What sets 2,2’-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline apart is its combination of the triazine core with tetrahydroisoquinoline units
特性
分子式 |
C21H20ClN5 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
2-[4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H20ClN5/c22-19-23-20(26-11-9-15-5-1-3-7-17(15)13-26)25-21(24-19)27-12-10-16-6-2-4-8-18(16)14-27/h1-8H,9-14H2 |
InChIキー |
BTVPFQCDWASNAL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCC5=CC=CC=C5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(4-Methoxyphenyl)-16-propan-2-ylsulfanylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one](/img/structure/B11633683.png)

![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11633695.png)
![4-[(2-Ethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11633702.png)
![(7Z)-3-(4-acetylphenyl)-7-(pyridin-4-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11633703.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633707.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633712.png)
![N'-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11633715.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633717.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11633718.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633722.png)

![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633730.png)

